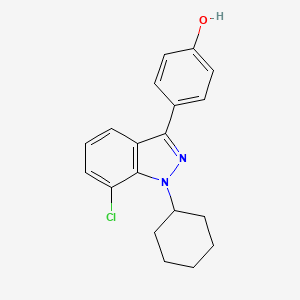

4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol

Beschreibung

4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The compound’s structure features a phenol group attached to a 7-chloro-1-cyclohexyl-1H-indazole moiety, which contributes to its unique chemical and biological properties.

Eigenschaften

CAS-Nummer |

680611-05-6 |

|---|---|

Molekularformel |

C19H19ClN2O |

Molekulargewicht |

326.8 g/mol |

IUPAC-Name |

4-(7-chloro-1-cyclohexylindazol-3-yl)phenol |

InChI |

InChI=1S/C19H19ClN2O/c20-17-8-4-7-16-18(13-9-11-15(23)12-10-13)21-22(19(16)17)14-5-2-1-3-6-14/h4,7-12,14,23H,1-3,5-6H2 |

InChI-Schlüssel |

JFMIDTYLHCPZPL-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CC1)N2C3=C(C=CC=C3Cl)C(=N2)C4=CC=C(C=C4)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(7-Chlor-1-Cyclohexyl-1H-indazol-3-yl)phenol umfasst in der Regel die folgenden Schritte:

Bildung des Indazol-Kerns: Der Indazol-Kern kann durch eine Cu(OAc)2-katalysierte Reaktion von 2-(Methylamino)benzonitril mit einem organometallischen Reagenz synthetisiert werden, gefolgt von einer Cyclisierung unter Sauerstofffreisetzung.

Chlorierung: Der Indazol-Kern wird dann mit einem Chlorierungsmittel wie Thionylchlorid oder Phosphorpentachlorid chloriert, um das Chloratom an der 7-Position einzuführen.

Cyclohexylsubstitution: Die Cyclohexylgruppe wird durch eine nukleophile Substitutionsreaktion mit Cyclohexylamin eingeführt.

Einführung der Phenolgruppe: Schließlich wird die Phenolgruppe durch eine Fries-Umlagerung eines benzoylierten Vorläufers unter Verwendung von wasserfreiem Aluminiumchlorid als Katalysator eingeführt.

Industrielle Produktionsmethoden

Die industrielle Produktion von 4-(7-Chlor-1-Cyclohexyl-1H-indazol-3-yl)phenol kann die Optimierung der oben genannten Synthesewege für die großtechnische Produktion beinhalten. Dazu gehören die Verwendung von Durchflussreaktoren, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und der Einsatz kostengünstiger Reagenzien und Katalysatoren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-(7-Chlor-1-Cyclohexyl-1H-indazol-3-yl)phenol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Phenolgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid zu Chinonen oxidiert werden.

Reduktion: Die Nitrogruppe (falls vorhanden) kann mit Reduktionsmitteln wie Zinn(II)chlorid oder Wasserstoffgas über einem Palladiumkatalysator zu einem Amin reduziert werden.

Substitution: Das Chloratom kann unter basischen Bedingungen mit Nukleophilen wie Aminen oder Thiolen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem alkalischen Medium.

Reduktion: Zinn(II)chlorid in Salzsäure oder Wasserstoffgas über einem Palladiumkatalysator.

Substitution: Natriumhydroxid oder Kaliumcarbonat in einem organischen Lösungsmittel wie Dimethylformamid.

Hauptprodukte, die gebildet werden

Oxidation: Chinone.

Reduktion: Amine.

Substitution: Substituierte Indazol-Derivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 4-(7-Chlor-1-Cyclohexyl-1H-indazol-3-yl)phenol beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen:

Molekulare Zielstrukturen: Die Verbindung kann Enzyme wie Cyclooxygenase-2 (COX-2) und Phosphoinositid-3-Kinase (PI3K) angreifen, die an Entzündungen und Krebsentwicklung beteiligt sind.

Beteiligte Signalwege: Durch die Hemmung dieser Enzyme kann die Verbindung die Produktion von Entzündungsmediatoren reduzieren und die Proliferation von Krebszellen hemmen.

Wirkmechanismus

The mechanism of action of 4-(7-chloro-1-cyclohexyl-1H-indazol-3-yl)phenol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as cyclooxygenase-2 (COX-2) and phosphoinositide 3-kinase (PI3K), which are involved in inflammation and cancer progression.

Pathways Involved: By inhibiting these enzymes, the compound can reduce the production of inflammatory mediators and inhibit cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(1-Chlor-1H-indazol-3-yl)phenol: Ähnliche Struktur, aber ohne die Cyclohexylgruppe.

4-(7-Chlor-1H-indazol-3-yl)anilin: Ähnliche Struktur, aber mit einer Anilingruppe anstelle einer Phenolgruppe.

4-(7-Chlor-1H-indazol-3-yl)benzoesäure: Ähnliche Struktur, aber mit einer Carbonsäuregruppe anstelle einer Phenolgruppe.

Einzigartigkeit

4-(7-Chlor-1-Cyclohexyl-1H-indazol-3-yl)phenol ist aufgrund des Vorhandenseins der Cyclohexylgruppe einzigartig, die ihre Lipophilie verbessern kann und potenziell ihre biologische Aktivität und pharmakokinetischen Eigenschaften im Vergleich zu ähnlichen Verbindungen verbessern kann.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.